molecular formula C7H6N2O4 B1297418 O-(4-Nitrobenzoyl)hydroxylamine CAS No. 35657-36-4

O-(4-Nitrobenzoyl)hydroxylamine

Cat. No.: B1297418
CAS No.: 35657-36-4
M. Wt: 182.13 g/mol
InChI Key: VTKRSTQMGNRMHL-UHFFFAOYSA-N
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Description

O-(4-Nitrobenzoyl)hydroxylamine: is an organic compound with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol . It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 4-nitrobenzoyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

Target of Action

O-(4-Nitrobenzoyl)hydroxylamine is a chemical compound used in organic synthesis, particularly in the synthesis of amides . The primary targets of this compound are carboxylic acids, which are converted into amides through a reaction with this compound .

Mode of Action

The compound interacts with its targets (carboxylic acids) through a nucleophilic substitution reaction . The hydroxylamine group (-NH2OH) of the compound acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This results in the formation of an intermediate, which then rearranges to form the amide product .

Result of Action

The primary result of the action of this compound is the formation of amides from carboxylic acids . This can have various molecular and cellular effects, depending on the specific amides formed and their roles in biological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the reaction rate can be affected by the temperature and the pH of the environment . Additionally, the presence of other substances that can react with the compound or its reaction products could potentially influence its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-(4-Nitrobenzoyl)hydroxylamine can be synthesized through the reaction of 4-nitrobenzoyl chloride with hydroxylamine . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: O-(4-Nitrobenzoyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitrobenzoyl derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydroxylamine group.

Major Products Formed:

    Oxidation: Nitrobenzoyl derivatives.

    Reduction: Aminobenzoyl derivatives.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Chemistry: O-(4-Nitrobenzoyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds . It is also employed in the synthesis of complex molecules in medicinal chemistry.

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.

Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and as an intermediate in the production of various organic compounds.

Comparison with Similar Compounds

Uniqueness: O-(4-Nitrobenzoyl)hydroxylamine is unique due to the presence of both the nitro group and the hydroxylamine group, which confer distinct reactivity and applications in organic synthesis and research. The combination of these functional groups allows for versatile chemical transformations and the formation of complex molecules.

Properties

IUPAC Name

amino 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-13-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKRSTQMGNRMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330098
Record name O-(4-Nitrobenzoyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35657-36-4
Record name O-(4-Nitrobenzoyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35657-36-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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